molecular formula C14H21NO3 B1305976 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid CAS No. 428841-22-9

6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B1305976
CAS No.: 428841-22-9
M. Wt: 251.32 g/mol
InChI Key: MPPQLTASDYNLKZ-UHFFFAOYSA-N
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Description

6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is an organic compound characterized by a cyclohexene ring substituted with a cyclohexylcarbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves the reaction of cyclohexene with cyclohexyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve high yield and purity of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexene ring are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; varying temperature and solvent conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    4-(2-Phenylethyl)cyclohex-1-ene carboxylic acid: Shares the cyclohex-1-ene-1-carboxylic acid core structure but differs in the presence of a 2-phenylethyl substituent at the C4 position.

    TAK-242: Shares the cyclohex-1-ene-1-carboxylate core but features a sulfamoyl moiety instead of a cyclohexylcarbamoyl group.

Uniqueness: 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h4-5,10-12H,1-3,6-9H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPQLTASDYNLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CC=CCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387677
Record name 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428841-22-9
Record name 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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